Dimethylmalononitrile
Overview
Description
Mechanism of Action
Target of Action
Dimethylmalononitrile is an organic compound that serves as a valuable reagent in the realm of organic chemistry . The primary targets of this compound are the carbocation intermediates generated during various chemical reactions .
Mode of Action
The action of this compound is thought to involve the generation of a carbocation intermediate, which is subsequently targeted by a nucleophile . This fundamental reaction mechanism is believed to underlie the broad spectrum of applications observed for this compound .
Biochemical Pathways
Its versatile nature has led to its extensive investigation in biochemical and physiological studies within laboratory settings .
Pharmacokinetics
The physicochemical properties of the drug, human behavior (eg, food and drug intake), and genetics can affect these properties .
Result of Action
The result of this compound’s action is the facilitation of various chemical reactions, particularly in the production of specialty chemicals . It’s used as both a reagent and a catalyst in organic synthesis .
Biochemical Analysis
Biochemical Properties
Dimethylmalononitrile plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions involves the generation of a carbocation intermediate, which is subsequently targeted by a nucleophile . This reaction mechanism underlies the broad spectrum of applications observed for this compound. Additionally, this compound has been studied for its potential interactions with enzymes involved in nitrile metabolism, although specific enzymes and proteins have not been extensively documented in the literature .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it may impact cellular metabolism by altering the flux of metabolic pathways involving nitrile compounds . These effects can vary depending on the concentration and exposure time of this compound.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form a carbocation intermediate, which can then interact with various biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction . This compound has also been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity after prolonged exposure to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. Toxic or adverse effects, such as cell death and tissue damage, have been reported at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nitrile metabolism. It interacts with enzymes and cofactors that facilitate the conversion of nitrile compounds into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical properties and cellular effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, and it may bind to proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of this compound, which in turn can influence its activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the mitochondria or the endoplasmic reticulum . The subcellular localization of this compound is crucial for understanding its role in cellular processes and its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylmalononitrile can be synthesized through the reaction of malononitrile with methyl iodide in the presence of a base such as sodium ethoxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Dimethylmalononitrile undergoes various types of chemical reactions, including:
Cyanation Reactions: It serves as an electrophilic, carbon-bound nitrile source for effective cyanation of aryl Grignard and aryllithium reagents.
Cycloaddition Reactions: It can participate in stereoselective 1,3-dipolar cycloaddition reactions with nitrones and other geminal dinitriles to yield oxadiazolines.
Cycloaddition with Diynes: In the presence of ruthenium (II) catalysts, this compound can undergo [2+2+2] cycloaddition with diynes to form pyridines.
Common Reagents and Conditions:
Grignard Reagents: Aryl Grignard reagents are commonly used in cyanation reactions with this compound.
Nitrones: These are used in cycloaddition reactions to form oxadiazolines.
Diynes: Utilized in ruthenium (II)-catalyzed cycloaddition reactions.
Major Products:
Aryl Nitriles: Formed from cyanation reactions.
Oxadiazolines: Resulting from cycloaddition reactions with nitrones.
Pyridines: Produced from cycloaddition reactions with diynes.
Scientific Research Applications
Dimethylmalononitrile has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including bisoxazolines and other heterocycles.
Biochemical Studies: Its versatile nature makes it valuable in biochemical and physiological studies, particularly in the investigation of reaction mechanisms and intermediate formation.
Material Science: It is employed in the development of thermally activated delayed fluorescent emitters for organic light-emitting diodes (OLEDs).
Catalysis: this compound is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Malononitrile: A simpler analog of dimethylmalononitrile, used in similar cyanation reactions.
Succinonitrile: Another nitrile compound with applications in organic synthesis.
2-Furoic Acid: Although not a nitrile, it is used in related organic reactions.
Uniqueness: this compound is unique due to its ability to serve as an electrophilic nitrile source in cyanation reactions, its stability, and its versatility in various organic transformations. Its low melting point and shelf stability make it a convenient reagent for laboratory and industrial use .
Properties
IUPAC Name |
2,2-dimethylpropanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMJJXWXMZYZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223456 | |
Record name | Propanedinitrile, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-55-3 | |
Record name | 2,2-Dimethylpropanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7321-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylmalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIMETHYLMALONONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedinitrile, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylmalononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIMETHYLMALONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKA7D8BU8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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